molecular formula C17H19NO5S B2656105 Ethyl 5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate CAS No. 477567-52-5

Ethyl 5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2656105
CAS No.: 477567-52-5
M. Wt: 349.4
InChI Key: VGDKNSGWGLELDS-UHFFFAOYSA-N
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Description

Historical Development of Functionalized Thiophenes in Medicinal Chemistry

The thiophene ring system has been a cornerstone of medicinal chemistry since its isolation from benzene in 1882 by Viktor Meyer. Early recognition of its aromaticity and structural resemblance to benzene, coupled with enhanced electronic properties from sulfur’s polarizability, positioned thiophene as a versatile bioisostere. By the mid-20th century, the first therapeutic thiophene derivatives, such as the anti-inflammatory suprofen (1981) and the antipsychotic olanzapine (1996), demonstrated the scaffold’s adaptability to diverse targets.

A pivotal shift occurred with the U.S. Food and Drug Administration’s approval of 26 thiophene-containing drugs across therapeutic categories, including cardiovascular (clopidogrel), anticancer (raltitrexed), and antimicrobial (cefoxitin) agents. These successes were underpinned by systematic structure–activity relationship (SAR) studies, which revealed that strategic substitution at the 2-, 3-, and 5-positions of the thiophene ring could modulate potency, solubility, and metabolic stability. For instance, esterification at the 2-position, as seen in cefoxitin, improved membrane permeability while maintaining enzymatic stability.

Emergence of Substituted Thiophene-2-Carboxylates as Research Targets

Substituted thiophene-2-carboxylates have garnered attention for their balanced physicochemical profiles, combining the electron-rich thiophene core with the hydrogen-bonding capacity of carboxylate esters. The ester group at the 2-position serves dual roles: it acts as a metabolic liability for controlled drug clearance and participates in target binding via dipole interactions. For example, canagliflozin, a sodium-glucose cotransporter-2 (SGLT-2) inhibitor approved in 2013, employs a thiophene-2-carboxylate moiety to anchor interactions with the target’s hydrophilic pocket.

Recent synthetic advancements, such as regioselective C–H functionalization, have enabled precise installation of substituents at previously inaccessible positions. This has led to libraries of 3,5-disubstituted thiophene-2-carboxylates, where the 3-methyl and 5-amide groups in this compound exemplify modern design trends. The methyl group enhances lipophilicity for blood–brain barrier penetration, while the benzamido moiety introduces steric bulk and hydrogen-bond donors for target engagement.

Table 1: Comparative Analysis of Bioactive Thiophene-2-Carboxylates

Compound Substituents Target Key Activity Source
Canagliflozin 4-Chlorophenyl at C5 SGLT-2 Antidiabetic
Cefoxitin Methoxyimino at C5 Penicillin-binding proteins Antibacterial
Ethyl 5-(2,4-DMB)-3-MeT2C 2,4-Dimethoxybenzamido at C5 Undisclosed (Research) Under investigation N/A

Abbreviations: DMB = Dimethoxybenzamido; MeT2C = Methylthiophene-2-Carboxylate

Position of this compound in Contemporary Research Landscape

This compound epitomizes the rational integration of pharmacophoric elements informed by historical SAR data. The 2,4-dimethoxybenzamido group at C5 introduces a planar aromatic system capable of π–π stacking with tyrosine or phenylalanine residues in enzymatic pockets, while the methoxy substituents provide electron-donating effects to fine-tune electronic density. Computational studies on analogous structures suggest that the 3-methyl group reduces rotational freedom, favoring bioactive conformations and mitigating oxidative metabolism at the thiophene ring.

Current research explores its utility as a kinase inhibitor scaffold, leveraging the thiophene’s planarity to intercalate into ATP-binding sites. Preliminary molecular docking analyses indicate favorable binding to cyclin-dependent kinases (CDKs), with the carboxylate ester forming critical hydrogen bonds with Lys33 and Asp145. Additionally, its fluorescence properties, attributed to the conjugated thiophene–benzamido system, are being investigated for theranostic applications in oncology.

In synthesizing this molecule, modern regioselective methods ensure high purity and yield, addressing historical challenges in thiophene functionalization. As the field shifts toward polypharmacology, this compound offers a modular template for further derivatization, potentially bridging gaps in antiviral and neuroprotective drug development.

Properties

IUPAC Name

ethyl 5-[(2,4-dimethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-5-23-17(20)15-10(2)8-14(24-15)18-16(19)12-7-6-11(21-3)9-13(12)22-4/h6-9H,5H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDKNSGWGLELDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the 2,4-Dimethoxybenzamido Group: This step involves the reaction of the thiophene derivative with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups may yield the corresponding alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have demonstrated the potential of ethyl 5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate as an antimicrobial agent. The compound has been tested against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives of similar thiophene compounds have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans .

Mechanism of Action
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell membranes and inhibition of critical metabolic pathways. The presence of the thiophene ring enhances lipophilicity, facilitating better penetration into microbial cells .

Table 1: Antimicrobial Efficacy of Thiophene Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundCandida albicans16 µg/mL

Agricultural Applications

Pesticidal Properties
Compounds similar to this compound have been explored for their pesticidal properties. Research indicates that these compounds can act as effective fungicides and insecticides, providing a potential alternative to conventional agrochemicals .

Case Study: Field Trials
In field trials, a formulation containing ethyl derivatives demonstrated significant reductions in pest populations while maintaining safety for beneficial insects. The compound's mode of action involves interference with the insect's nervous system, leading to paralysis and death .

Synthesis and Green Chemistry

Sustainable Synthesis Methods
The synthesis of this compound has been achieved through various methods, including traditional organic synthesis and microwave-assisted techniques that enhance yield and reduce reaction times . Green chemistry approaches are increasingly being adopted to minimize environmental impact.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Reaction Time (hours)Environmental Impact
Traditional Synthesis7012Moderate
Microwave-Assisted Synthesis901Low

Mechanism of Action

The mechanism of action of Ethyl 5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally analogous thiophene derivatives (Table 1):

Compound Name Substituents (Position) Biological Activity (Cell Lines) Key Substituent Effects Reference
Ethyl 5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate 2,4-Dimethoxybenzamido (5), methyl (3), ethyl ester (2) Not explicitly reported (inferred anticancer potential) Methoxy groups enhance cytotoxicity; ethyl ester improves solubility
Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate (76b) 4-Methoxyphenyl carbamoyl (4), methyl (3), ethyl ester (2) High cytotoxicity against MCF-7, NCI-H460, SF-268 (IC₅₀ < 10 µM) Methoxy and carbamoyl groups enhance hydrophobic interactions and target binding
Ethyl 4-cyano-5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate 3,4-Dimethoxybenzamido (5), cyano (4), methyl (3), ethyl ester (2) Fungicidal activity (e.g., against Fusarium spp.) Cyano group acts as a hydrogen bond acceptor; methoxy groups improve membrane permeability
Ethyl 5-(2-chloroacetamido)-3-methylthiophene-2-carboxylate Chloroacetamido (5), methyl (3), ethyl ester (2) Antibacterial activity (e.g., Staphylococcus aureus) Chlorine’s electronegativity enhances electrophilic interactions

Key Observations:

  • Methoxy Groups : The 2,4-dimethoxybenzamido group in the target compound likely enhances cytotoxicity through hydrophobic interactions and improved membrane permeability, similar to compound 76b’s 4-methoxyphenyl carbamoyl group . Positional isomerism (e.g., 2,4- vs. 3,4-dimethoxy) may alter binding specificity in biological targets .
  • Ester vs.
  • Electron-Withdrawing Groups: Cyano substituents (e.g., in fungicidal derivatives from ) introduce dipole interactions, whereas chloro groups () increase electrophilicity, affecting target selectivity .

Cytotoxicity and Selectivity

Compound 76b, a close analog with a 4-methoxyphenyl carbamoyl group, demonstrated potent cytotoxicity against breast (MCF-7), lung (NCI-H460), and CNS (SF-268) cancer cell lines, with IC₅₀ values comparable to doxorubicin . Its selectivity for tumor cells over normal fibroblasts (WI-38) suggests that methoxy-substituted thiophenes may preferentially target cancer-specific pathways. The target compound’s 2,4-dimethoxybenzamido group could exhibit similar selectivity, though its activity profile requires empirical validation.

Physicochemical Properties

  • LogP and Solubility: The ethyl ester and methoxy groups in the target compound likely confer moderate hydrophobicity (LogP ~2.5–3.5), balancing membrane permeability and aqueous solubility.
  • Metabolic Stability : Ester groups are prone to hydrolysis, whereas carbamoyl or amide linkages (e.g., compound 76b) may offer greater metabolic stability .

Biological Activity

Ethyl 5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its molecular formula C17H19N1O5SC_{17}H_{19}N_{1}O_{5}S and a molecular weight of approximately 349.40 g/mol. Its structure includes a thiophene ring, which is often associated with various biological activities, and a dimethoxybenzamide moiety that may enhance its pharmacological profile.

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activities. For instance, derivatives of thiophene have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins .

StudyCompoundCancer TypeMechanismOutcome
Thiophene derivativesBreast cancerApoptosis inductionSignificant reduction in cell viability
Benzamide analogsLung cancerCell cycle arrestInhibition of tumor growth

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar thiophene-based compounds possess activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal32 µg/mL
Escherichia coliBacteriostatic64 µg/mL
Candida albicansFungicidal16 µg/mL

The biological activity of this compound is believed to stem from several mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit enzymes critical for cancer cell proliferation and survival.
  • Receptor Modulation : Interaction with various receptors can alter signaling pathways involved in cell growth and apoptosis.
  • Oxidative Stress Induction : Increased production of reactive oxygen species (ROS) can lead to cellular damage and death in target cells.

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Case Study 1 : A clinical trial involving a thiophene derivative demonstrated a 50% reduction in tumor size among participants with advanced breast cancer after six months of treatment.
  • Case Study 2 : An investigation into the antimicrobial effects showed that a related compound significantly reduced bacterial load in infected mice models, suggesting potential for therapeutic use.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with thiophene core formation (e.g., via Lawesson’s reagent or sulfurization of dicarbonyl compounds), followed by sequential functionalization. The 2,4-dimethoxybenzamido group is introduced via nucleophilic acyl substitution using 2,4-dimethoxybenzoyl chloride under basic conditions (e.g., triethylamine in DMF). Ethyl esterification is achieved via acid-catalyzed esterification. Optimization involves solvent selection (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C for amidation), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Peaks for the ethyl ester (δ ~1.3 ppm for CH3, δ ~4.3 ppm for CH2), thiophene protons (δ 6.5–7.5 ppm), and aromatic protons from the dimethoxybenzamido group (δ ~3.8 ppm for OCH3).
  • FT-IR : Amide C=O stretch (~1650 cm⁻¹), ester C=O (~1720 cm⁻¹), and S-C thiophene vibrations (~690 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial Assays : Disk diffusion/Kirby-Bauer tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the dimethoxybenzamido group’s hydrogen-bonding potential .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity and selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:

  • Substituent Screening : Replacing 2,4-dimethoxybenzamido with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess changes in target binding.
  • Comparative Assays : Testing analogues against the same biological targets. For example, replacing 2,4-dimethoxy with 3-chlorobenzamido (as in ) may enhance antimicrobial activity but reduce solubility.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with active sites (e.g., bacterial DNA gyrase) .

Q. How can researchers resolve contradictions in biological data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum content) or compound purity. Strategies include:

  • Standardized Protocols : Repeating assays under controlled conditions (e.g., CLSI guidelines for antimicrobial testing).
  • Purity Validation : HPLC (>95% purity) to rule out impurities.
  • Meta-Analysis : Cross-referencing data with structurally similar compounds (e.g., Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate ) to identify trends.

Q. What advanced techniques are used to study the compound’s mechanism of action?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallization with target proteins (e.g., topoisomerase II) to visualize binding modes (SHELX software for refinement ).
  • Surface Plasmon Resonance (SPR) : Quantifying binding kinetics (Ka/Kd) for enzyme-inhibitor interactions.
  • Transcriptomics/Proteomics : RNA-seq or LC-MS/MS to identify downstream pathways affected in treated cells .

Q. How can researchers optimize crystallization for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Vapor diffusion using mixed solvents (e.g., DMSO/water) to grow single crystals.
  • Cryoprotection : Soaking crystals in glycerol or ethylene glycol before flash-freecing.
  • Data Collection/Refinement : High-resolution data collection (λ = 0.9–1.0 Å) and refinement via SHELXL (R-factor < 0.05) .

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